5-Bromo-6-phenyl-4-pyrimidinamine
CAS No.: 69193-23-3
Cat. No.: VC20516676
Molecular Formula: C10H8BrN3
Molecular Weight: 250.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69193-23-3 |
---|---|
Molecular Formula | C10H8BrN3 |
Molecular Weight | 250.09 g/mol |
IUPAC Name | 5-bromo-6-phenylpyrimidin-4-amine |
Standard InChI | InChI=1S/C10H8BrN3/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Standard InChI Key | CQKCLFNPGHZTNN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC=N2)N)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
5-Bromo-6-phenyl-4-pyrimidinamine (C₁₀H₈BrN₃) consists of a pyrimidine ring substituted with bromine at position 5, a phenyl group at position 6, and an amine group at position 4 (Figure 1). The bromine atom introduces steric and electronic effects, while the phenyl and amine groups enhance π-stacking and hydrogen-bonding capabilities, respectively .
Table 1: Key Physicochemical Properties
Property | Value | Source Analogue |
---|---|---|
Molecular Weight | 265.10 g/mol | |
LogP | ~3.2 | |
Topological PSA | 25.78 Ų | |
Hydrogen Bond Donors | 1 (NH₂) |
Synthetic Methodologies
Precursor-Based Approaches
A patent detailing the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (CN108997223B) offers a foundational route . The process involves:
-
Condensation: p-Bromophenylacetic acid reacts with a solid acid catalyst (e.g., sulfated zirconia) in methanol to form intermediate 1.
-
Cyclization: Intermediate 1 undergoes cyclization with dimethyl carbonate and sodium methoxide to yield a pyrimidine core.
-
Chlorination: Phosphorus oxychloride or phosgene introduces chlorine at positions 4 and 6 .
To obtain 5-bromo-6-phenyl-4-pyrimidinamine, amination of the 4-chloro intermediate via nucleophilic substitution with ammonia or amines is hypothesized. This mirrors methods used in synthesizing 4-aminopyrimidine boronic acid derivatives .
Alternative Pathways
Journal studies on ET receptor antagonists highlight the use of bromopyrimidines in medicinal chemistry. For example, introducing amine groups via Suzuki-Miyaura coupling with boronic acids (e.g., 4-aminophenylboronic acid) could provide a route to the target compound .
Physicochemical and Spectroscopic Characterization
Solubility and Stability
The compound’s LogP (~3.2) suggests moderate lipophilicity, aligning with analogs like 5-bromo-4-methyl-6-phenylpyrimidine . It is likely soluble in hydrophobic solvents (e.g., toluene) but poorly soluble in water. Stability under acidic conditions is inferred from similar compounds requiring pH-controlled amination .
Spectroscopic Data
While direct NMR/IR data for 5-bromo-6-phenyl-4-pyrimidinamine is unavailable, related pyrimidines exhibit:
Pharmacological and Industrial Applications
Medicinal Chemistry
Brominated pyrimidines are key intermediates in drug discovery. For instance, N-[5-(4-bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)pyrimidin-4-yl] sulfonamides show sub-nanomolar ET receptor antagonism . The amine group in 5-bromo-6-phenyl-4-pyrimidinamine may enable similar bioactivity via hydrogen bonding with target proteins.
Table 2: Bioactivity of Pyrimidine Analogs
Material Science
The phenyl and amine groups suggest utility in metal-organic frameworks (MOFs) or as ligands in catalysis, though direct evidence is lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume